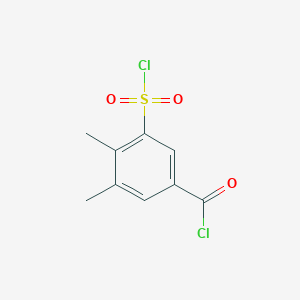

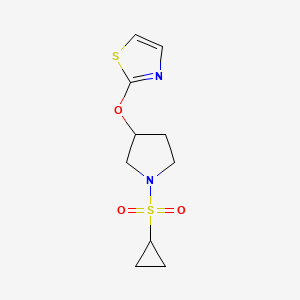

![molecular formula C24H20N4OS B2714243 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)acetamide CAS No. 804484-75-1](/img/structure/B2714243.png)

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazoquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzimidazole ring fused with a quinazoline ring. The specific compound you mentioned also has an acetamide group attached, which could potentially influence its properties and biological activity.

Chemical Reactions Analysis

Benzimidazoquinazolines can undergo various chemical reactions. For example, they can participate in radical cascade cyclizations or oxidative radical methylation/arylation .Applications De Recherche Scientifique

Amplifiers of Phleomycin

Some derivatives of benzimidazole, including 2-(benzothiazol-2'-ylthio)acetamide, have been studied for their in vitro activities as amplifiers of phleomycin against Escherichia coli. While varying degrees of activity were observed, none were outstanding, indicating a potential area for further exploration in enhancing antibiotic efficacy (Brown, Dunlap, Grigg, & Danckwerts, 1978).

Inhibition of Viral Activity

Research into benzimidazole derivatives has shown that some synthesized compounds demonstrate activity against hepatitis C virus (HCV), while being inactive against hepatitis B virus (HBV). Notably, two compounds displayed significant activity against HCV, underscoring the potential of benzimidazole derivatives in viral inhibition (Youssif, Mohamed, Salim, Inagaki, Mukai, & Abdu-Allah, 2016).

Antitumor Activity

A novel series of benzyl-substituted quinazolinones have been synthesized and evaluated for their antitumor activity. Compounds in this series showed significant broad-spectrum antitumor activity, with some demonstrating selectivity towards specific cancer cell lines, such as CNS, renal, and breast cancer, indicating their potential as cancer therapeutics (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Anticancer and Antimicrobial Agents

Investigations into N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides have highlighted their potential as both anticancer and antimicrobial agents. Some compounds exhibited high growth inhibition rates against specific cancer cell lines and demonstrated light activity against certain microbial strains (Antypenko, Antypenko, Kovalenko, Katsev, & Achkasova, 2016).

Green Synthesis and Anticancer Effects

Research into green synthesis methodologies for benzimidazole compounds has shown promising anticancer activity, with certain compounds exhibiting potential as chemotherapeutic agents. This approach emphasizes the importance of eco-friendly synthesis methods in the development of new cancer treatments (Laxminarayana, Bhasker, Ramesh, Rafeeq, & Srinivasa Reddy, 2021).

Propriétés

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4OS/c1-16-10-12-17(13-11-16)14-25-22(29)15-30-24-27-19-7-3-2-6-18(19)23-26-20-8-4-5-9-21(20)28(23)24/h2-13H,14-15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNLOOKNOPXWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/no-structure.png)

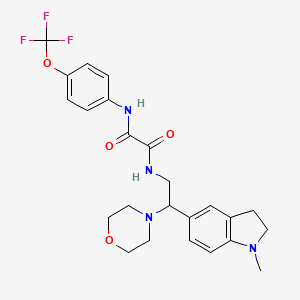

![2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2714165.png)

![7-cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2714168.png)

![2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B2714169.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2714171.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2714176.png)

![(3As,5S,6aS)-4-(2-chloroacetyl)-N-cyclopropyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxamide](/img/structure/B2714177.png)

![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2714178.png)